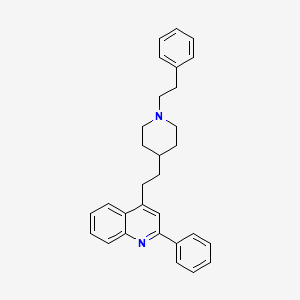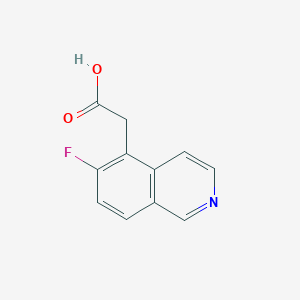
1-Nitro-3-guanidinourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-guanyl-N’-nitrourea is a compound that belongs to the class of nitrourea derivatives It is characterized by the presence of both guanidine and nitrourea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-guanyl-N’-nitrourea can be synthesized through the nitration of di-cyandiamide in a mixed nitric-sulfuric acid medium . The reaction involves the formation of 1-amidino-3-nitrourea, which can further react with amines to yield guanylureas . The reaction conditions typically include maintaining a low temperature and using a mixture of concentrated acids to facilitate the nitration process.
Industrial Production Methods
Industrial production of N-guanyl-N’-nitrourea may involve scalable and efficient methods such as the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is environmentally friendly and suitable for large-scale synthesis, providing high yields and chemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-guanyl-N’-nitrourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitramide and guanylurea derivatives.
Reduction: Reduction reactions can lead to the formation of guanidine and other related compounds.
Substitution: N-guanyl-N’-nitrourea can undergo substitution reactions with amines to form N-substituted ureas.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and potassium isocyanate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include guanylureas, nitramide, and various N-substituted ureas .
Wissenschaftliche Forschungsanwendungen
N-guanyl-N’-nitrourea has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-guanyl-N’-nitrourea involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in nitrogen metabolism . Additionally, its nitrogen-rich structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-guanyl-N’-nitrourea include:
Nitrourea: A compound with similar nitrogen-rich structure and reactivity.
Guanidine derivatives: Compounds that share the guanidine functional group and exhibit similar chemical properties.
N-substituted ureas: Compounds that are formed through substitution reactions involving N-guanyl-N’-nitrourea.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
28787-21-5 |
|---|---|
Molekularformel |
C2H5N5O3 |
Molekulargewicht |
147.09 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-nitrourea |
InChI |
InChI=1S/C2H5N5O3/c3-1(4)5-2(8)6-7(9)10/h(H5,3,4,5,6,8) |
InChI-Schlüssel |
QHNCQQJOCQZXFW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(=O)N[N+](=O)[O-])(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,3-Diphenylpropyl)-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B8623366.png)
![Ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8623371.png)

![{1,1-Dimethyl-2-[(4-nitrophenyl)oxy]ethyl}amine](/img/structure/B8623387.png)





![Methyl [(9H-fluoren-9-yl)sulfanyl]acetate](/img/structure/B8623418.png)
